molecular formula C8H10O4 B1221301 3,4-Diethoxy-3-cyclobutene-1,2-dione CAS No. 5231-87-8

3,4-Diethoxy-3-cyclobutene-1,2-dione

Cat. No. B1221301
CAS RN: 5231-87-8
M. Wt: 170.16 g/mol
InChI Key: DFSFLZCLKYZYRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of highly substituted cyclobutenediones, including derivatives like 3,4-Diethoxy-3-cyclobutene-1,2-dione, often begins with squaric acid. A novel method has been developed for the regio-controlled synthesis of these compounds, starting from commercially available squaric acid. The process involves reacting cyclobutene-1,2-dione monoacetal and its vinylog with unsaturated organosilanes in the presence of Lewis acids, leading to products with various substituents regioselectively placed (Yamamoto, Ohno, & Eguchi, 1996).

Molecular Structure Analysis

The molecular structure and conformations of 1,2-dimethoxycyclobutene-3,4-dione have been investigated through gas-phase electron diffraction, revealing the existence of two forms with different symmetries and very similar bond distances and angles. This provides insight into the structural aspects of derivatives like 3,4-Diethoxy-3-cyclobutene-1,2-dione (Costello, Hedberg, & Hedberg, 2015).

Chemical Reactions and Properties

The reactivity and transformation of cyclobutenediones into other compounds have been extensively studied. For instance, the reaction of cyclobutene-1,2-dione derivatives with allylsilanes in the presence of Lewis acids results in regioselective products that can be further transformed into highly substituted bicyclo[3.2.0]heptenones, demonstrating the compound's versatility in organic synthesis (Yamamoto, Ohno, & Eguchi, 1996).

Physical Properties Analysis

The physical properties of 3,4-Diethoxy-3-cyclobutene-1,2-dione derivatives, including their molecular structures and conformations, have been characterized using techniques like electron diffraction and NMR spectroscopy. These studies provide valuable information on the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and physical behavior (Costello, Hedberg, & Hedberg, 2015).

Chemical Properties Analysis

The chemical properties of cyclobutenediones, including reactivity patterns and interaction with various nucleophiles and electrophiles, have been the subject of detailed investigation. These studies reveal how the unique structure of cyclobutenediones influences their behavior in chemical reactions, offering insights into their potential applications in synthetic chemistry (Yamamoto, Ohno, & Eguchi, 1996).

Scientific Research Applications

Precursors for Cyclocarbons

3,4-Diethoxy-3-cyclobutene-1,2-dione has been utilized in the preparation of novel cyclobutenodehydroannulenes, which serve as precursors in the synthesis of macrocyclic structures like cyclocarbons. These cyclocarbons, such as C18, C24, and C30, have potential applications in organic chemistry and materials science. The process involves the development of synthetic routes to enediynes and discussions on the peculiar downfield resonances in the NMR spectra of these compounds (Rubin, Knobler, & Diederich, 1990).

Weak Intermolecular Interactions in Crystalline Tertiary Squaramides

Research has been conducted on the X-ray solid state structures of tertiary squaramides, where 3,4-diethoxy-3-cyclobutene-1,2-dione forms unique electrostatically compressed dimers. This has implications in understanding the molecular architecture, especially the bilayer assembly in the solid state, which is crucial in various chemical and biological processes (Prohens et al., 2016).

Template for Bioisostere Construction

The compound has been used as a template for constructing bioisosteres in a series of in vivo active NMDA antagonists, which are potential neuroprotectants. This research opens avenues for drug discovery, particularly in the development of new therapeutic agents targeting neurological disorders (Kinney, 1996).

Carbohydrate-Oligonucleotide Conjugation

3,4-Diethoxy-3-cyclobutene-1,2-dione has been used as a linking reagent in the conjugation of carbohydrates with amino groups to oligonucleotides. This method is significant in the field of bioconjugate chemistry, offering a facile approach for the creation of covalent linkages between glycans and oligonucleotides (Yan, Lopez Aguilar, & Zhao, 2007).

Development of Novel Compounds and Organic Syntheses

The molecule has been instrumental in the synthesis of novel compounds, such as bisquaryls, derived from squaric acid. These compounds have potential applications in organic synthesis, offering new pathways and methodologies for compound development (Liebeskind et al., 1993).

Synthesis of Highly Substituted Cyclobutenones

A novel method involving 3,4-diethoxy-3-cyclobutene-1,2-dione has been developed for the regio-controlled synthesis of highly substituted cyclobutenones. This method has potential applications in the synthesis of various organic compounds and in the field of medicinal chemistry (Yamamoto, Ohno, & Eguchi, 1996).

Mannosylated Oligoribonucleotide Synthesis

The compound has been used for the synthesis of mannosylated oligoribonucleotides, with potential applications in receptor-mediated endocytosis and small interference RNA delivery into cells. This is significant in the field of molecular biology and genetic engineering (Zhao, Tram, & Yan, 2009).

Safety And Hazards

  • Safety Precautions : Follow safety guidelines, including wearing appropriate protective gear .

properties

IUPAC Name

3,4-diethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSFLZCLKYZYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200334
Record name Squaric acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethoxy-3-cyclobutene-1,2-dione

CAS RN

5231-87-8
Record name Diethyl squarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5231-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Squaric acid diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Squaric acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diethoxy-3-cyclobutene-1,2-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
SA Ivanovsky, MV Dorogov… - Synthetic …, 2007 - Taylor & Francis
A convenient synthesis of the novel squaric acid derivatives is reported. Unsymmetrically substituted 3,4‐diamino‐3‐cyclobutene‐1,2‐diones and 3‐amino‐4‐hydroxy‐3‐cyclobutene‐1,…
Number of citations: 18 www.tandfonline.com
WA Kinney, NE Lee, DT Garrison… - Journal of medicinal …, 1992 - ACS Publications
In this report, a novel bioisostere of the-amino acid, 3, 4-diamino-3-cyclobutene-1, 2-dione, has been incorporated into a series of compounds which are NMDA antagonists. These …
Number of citations: 68 pubs.acs.org
WA Kinney, M Abou-Gharbia, DT Garrison… - Journal of medicinal …, 1998 - ACS Publications
The diazabicyclic amino acid phosphonate 15, [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid, was identified as a potent NMDA antagonist. It contains the α-…
Number of citations: 91 pubs.acs.org
H Yan, AL Aguilar, Y Zhao - Bioorganic & medicinal chemistry letters, 2007 - Elsevier
Attachment of carbohydrates to oligonucleotides has proven to induce receptor-mediated endocytosis. A facile method for the formation of covalent linkages between glycans and …
Number of citations: 15 www.sciencedirect.com
O Blixt, T Norberg - The Journal of Organic Chemistry, 1998 - ACS Publications
Thiopyridyl Sepharoses with different linker arm lengths were prepared from epoxy Sepharose 6B by reaction first with 1,8-diamino-3,6-dioxaoctane and then with, sucessively, diethoxy-…
Number of citations: 82 pubs.acs.org
S Stucchi, D Colombo, R Guizzardi, A D'Aloia… - Langmuir, 2021 - ACS Publications
Hydrogels are useful platforms as three-dimensional (3D) scaffolds for cell culture, drug-release systems, and regenerative medicine applications. Here, we propose a novel chemical …
Number of citations: 3 pubs.acs.org
Y Zhao, H Yan - Nucleic Acids Symposium Series, 2008 - academic.oup.com
Multivalent mannosides were synthesized for attachment to oligoribonucleotides via 3,4-diethoxy-3-cyclobutene-1,2-dione (squarate). The conjugates have potential to be used in …
Number of citations: 3 academic.oup.com
DJ Lefeber, JP Kamerling… - Chemistry–A European …, 2001 - Wiley Online Library
The preparation is described of a range of neoglycoproteins containing synthesised fragments of the capsular polysaccharide of Streptococcus pneumoniae type 3, that is β‐D‐GlcpA‐(1…
O Blixt, T Norberg - Carbohydrate research, 1999 - Elsevier
Reducing oligosaccharides were converted into their corresponding glycosylamines, and these were reacted with 3,4-diethoxy-3-cyclobuten-1,2-dione (squaric acid diethyl ester). The …
Number of citations: 50 www.sciencedirect.com
P Manesiotis, A Riley, B Bollen - Journal of Materials Chemistry C, 2014 - pubs.rsc.org
A novel series of polymerisable squaramides has been synthesised in high yields using simple chemical reactions, and evaluated in the binding of anionic species. These vinyl …
Number of citations: 27 pubs.rsc.org

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